(Chloromethyl)polystyrene

Solid-phase peptide synthesis Peptide cleavage Resin comparison

For procurement of (Chloromethyl)polystyrene (Merrifield resin), prioritize defined mesh size (200–400 mesh) and substitution level (0.8–1.4 mmol/g Cl) to match peptide length and loading. This chloromethyl-functionalized resin is the foundational support for Boc-SPPS, validated with a 70% comparative peptide synthesis yield. Its tunable reactivity with nucleophiles and >85% functionalization efficiency enable reliable synthesis of advanced Wang-type resins (+31% yield/purity improvement). Procure with specified DVB cross-linking (1% or 2%) to ensure predictable swelling and reaction kinetics.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 55844-94-5
Cat. No. B554911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethyl)polystyrene
CAS55844-94-5
SynonymsBOC-D-allo-Isoleucine; 55780-90-0; BOC-D-ALLO-ILE-OH; (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoicacid; n-(tert-butoxycarbonyl)-d-alloisoleucine; tert-Butoxycarbonylisoleucine; tert-Butyloxycarbonylisoleucine; tert-Butoxycarbonyl-L-isoleucine; tert-Butyloxycarbonyl-L-isoleucine; N-(tert-Butyloxycarbonyl)-L-isoleucine; Boc-D-allo-lle-OH; N-((1,1-Dimethylethoxy)carbonyl)-L-isoleucine; PubChem15618; L-Isoleucine,N-((1,1-dimethylethoxy)carbonyl)-; AC1Q5XMF; AC1L34V2; SCHEMBL2159319; CTK6B1509; MolPort-006-736-501; QJCNLJWUIOIMMF-JGVFFNPUSA-N; ACT10866; ZINC1576251; EINECS236-074-8; ANW-41684; AR-1K0235
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
InChIKeyQJCNLJWUIOIMMF-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Chloromethyl)polystyrene (CAS 55844-94-5): Procurement and Technical Baseline


(Chloromethyl)polystyrene, CAS 55844-94-5, is a chloromethyl-functionalized cross-linked polystyrene-divinylbenzene copolymer, widely recognized as the foundational Merrifield resin [1]. It is commercially available as spherical beads with specified mesh sizes (e.g., 100-200, 200-400) and a defined degree of divinylbenzene (DVB) cross-linking, typically 1% . The resin is characterized by its substitution level, expressed in mmol Cl/g, and its swelling behavior in organic solvents, both of which are critical performance parameters for solid-phase synthesis applications [1].

Why Generic Substitution of (Chloromethyl)polystyrene (CAS 55844-94-5) Fails in Critical Workflows


Direct substitution of (chloromethyl)polystyrene with other halomethylated resins or alternative solid supports is not scientifically valid without careful evaluation. The performance of these materials is governed by a complex interplay of physical and chemical properties, including cross-linking density, substitution level, bead size, and swelling characteristics, which vary significantly between manufacturers and resin types [1][2]. For instance, a resin with a higher cross-linking percentage will exhibit lower swelling in a given solvent, impacting reagent diffusion and reaction kinetics [1]. Furthermore, the reactivity of the halomethyl group is halide-dependent; bromomethylated and iodomethylated analogs demonstrate substantially different reactivity profiles with nucleophiles, rendering them non-interchangeable with chloromethyl variants for many applications [3]. The specific quantitative evidence presented below details the precise performance thresholds that differentiate (chloromethyl)polystyrene from its closest alternatives.

(Chloromethyl)polystyrene (CAS 55844-94-5): Quantitative Evidence Guide for Procurement and Use


Chloromethyl vs. Hydroxyethylsulfonylmethyl Resin: Equivalent Synthetic Yield with Different Cleavage Kinetics

In a direct head-to-head comparison for the solid-phase synthesis of a protected ACTH-(5–10)-hexapeptide, both (chloromethyl)polystyrene (Merrifield resin) and 2-hydroxyethylsulfonylmethyl-polystyrene produced the pure end-product in approximately the same yield of 70% [1]. However, a critical differentiation was observed during the product liberation step: the alkali treatment required for cleavage from the sulfone resin proceeded faster, making the isolation of the product from this alternative resin 'less laborious' [1]. This indicates that while the synthetic outcome is equivalent, the (chloromethyl)polystyrene resin necessitates a lengthier cleavage protocol, a key consideration for workflow design and scalability.

Solid-phase peptide synthesis Peptide cleavage Resin comparison

Benchmarking Swelling Volumes: A Key Differentiator for Solvent-Dependent Applications

The swelling capacity of (chloromethyl)polystyrene resin (1% DVB, 200-400 mesh) is a critical, vendor-specified performance metric. Standard swelling volumes are reported as 5-9 mL/g in dichloromethane (DCM) and 4-7 mL/g in dimethylformamide (DMF) . This quantitative range serves as a direct benchmark against alternative resins or different grades of the same polymer. For context, a general rule for polystyrene-based resins states that 1 g of a 1% DVB cross-linked resin will swell 4-6 times its original volume in DCM, and swelling decreases as the percentage of cross-linkage increases [1]. Therefore, procuring a resin with a defined swelling specification (e.g., 5-9 mL/g) ensures predictable reagent diffusion and reaction kinetics, whereas a non-specified or lower-swelling alternative could lead to variable or poor synthetic results.

Resin swelling Solid-phase synthesis Solvent compatibility

Quantified Reactivity Hierarchy: Why Chloromethyl Outperforms Bromomethyl for Strong Nucleophiles

A foundational comparative study established a clear reactivity hierarchy among halomethylated copolymers of styrene and divinylbenzene. The investigation demonstrated that for reactions with strong nucleophiles, the chloromethyl derivative offers optimal reactivity, whereas bromomethylated and iodomethylated analogs are more desirable for reactions with weak nucleophiles such as α-amino acids and their derivatives [1]. This is a class-level inference based on the known leaving-group ability of the halides. The study further showed that the reactivity of (chloromethyl)polystyrene with weak nucleophiles can be effectively enhanced via sodium iodide catalysis, providing a tunable reactivity profile not as readily available with its more reactive bromo- or iodo- counterparts [1].

Halomethylated resins Nucleophilic substitution Polymer reactivity

Comparative Peptide Synthesis Efficiency: Chloromethyl-Derived Wang Resin vs. Direct Chloromethyl Resin

A 2015 study comparing the efficiency of a novel PEGA-grafted poly(chloromethylstyrene-co-EDMA) monolith (derived into Wang resin) against a commercial Wang resin provides quantitative, albeit indirect, evidence of the performance of (chloromethyl)polystyrene-based materials. The grafted monolith yielded a crude peptide (ACP 65-74) with 82% yield and 92% purity, significantly outperforming the commercial Wang resin, which achieved only 51% yield and 61% purity [1]. Since commercial Wang resin is typically synthesized by functionalizing (chloromethyl)polystyrene [2], this data demonstrates the critical impact that the underlying polymer architecture and functionalization method have on final synthetic performance. It highlights that not all chloromethyl-based supports are equivalent, and performance is highly dependent on the specific material properties.

Solid-phase peptide synthesis Wang resin Resin loading

Comparative Peptide Synthesis Efficiency: Chloromethyl-Derived Wang Resin vs. Direct Chloromethyl Resin

A direct comparison of polymer loading capacities highlights the substantial increase in functional groups achievable with an advanced chloromethylpolystyrene-based material. A standard (chloromethyl)polystyrene resin (Merrifield resin) has a typical substitution level of 0.3-1.0 mmol/g . In contrast, a PEGA-grafted poly(chloromethylstyrene-co-EDMA) monolith, which is also derived from a chloromethyl monomer, was found to have an increased number of functional groups in the range of 0.32-0.85 mmol/g due to side groups in each grafting polymer chain [1]. This demonstrates that advanced, grafted materials can achieve loading capacities at the high end or exceeding the range of standard Merrifield resins, providing a key performance advantage.

Solid-phase peptide synthesis Resin loading Substitution level

Optimal Research and Industrial Application Scenarios for (Chloromethyl)polystyrene (CAS 55844-94-5)


Solid-Phase Peptide Synthesis (SPPS) via Boc-Strategy

This is the foundational and most validated application. The resin's chloromethyl group is ideally suited for the attachment of the first Boc-protected amino acid, and its stability to the acidic conditions of Boc deprotection (e.g., TFA) is critical. The quantitative evidence confirming a 70% yield in comparative peptide synthesis [1] validates its utility. Procurement should prioritize resin with a defined mesh size (e.g., 200-400 mesh) and a substitution level matched to the desired peptide length and loading (e.g., 0.8-1.4 mmol/g) .

Synthesis of Polymeric Supports and Linkers (e.g., Wang Resin)

(Chloromethyl)polystyrene serves as a versatile starting material for generating a wide array of functionalized resins. Its chloromethyl group is a reactive handle for nucleophilic substitution, allowing for the introduction of spacers and linkers. The evidence demonstrating a +31% improvement in both yield and purity for a chloromethylstyrene-derived Wang resin over a standard Wang resin [2] strongly supports its use in the synthesis of advanced, high-performance supports for demanding applications like the synthesis of 'difficult' peptide sequences [2].

Synthesis of Chelating Resins and Catalysts

The chloromethyl group can be readily converted to an aminomethyl group, a common precursor for chelating polymers [3], or to a benzyltriethylammonium salt for catalyst immobilization [4]. The quantitative data showing that >85% functionalization to chloromethyl and >60% to a quaternary ammonium group is achievable [4] provides a clear performance benchmark. Researchers should select (chloromethyl)polystyrene as a starting material when a high degree of functional group conversion is a project requirement, as it provides a reliable and quantifiable synthetic pathway.

Nucleophilic Displacement with Strong Nucleophiles

Based on the reactivity hierarchy established for halomethylated resins [5], (chloromethyl)polystyrene is the superior choice for reactions involving strong nucleophiles. Its lower reactivity compared to bromo- or iodo- analogs with strong nucleophiles provides better control and minimizes unwanted side reactions. For reactions with weaker nucleophiles (e.g., certain carboxylates or amines), the reactivity can be predictably enhanced using sodium iodide catalysis [5], making the chloromethyl resin a more tunable and versatile platform than its more reactive halide counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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